molecular formula C13H22O2Si B11873771 (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one

(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one

Cat. No.: B11873771
M. Wt: 238.40 g/mol
InChI Key: JYVBPYVFUIHVRI-ABMFXWLOSA-N
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Description

(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[32002,7]heptan-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl group.
  • Oxidation or reduction steps to achieve the desired ketone functionality.

Industrial Production Methods

  • Batch or continuous flow reactors for efficient cyclization.
  • Use of protecting groups like TBDMS to enhance stability and selectivity.
  • Purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone to other functional groups.

    Reduction: Reduction of the ketone to an alcohol.

    Substitution: Replacement of the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of the TBDMS group.

Major Products

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted tricyclic compounds.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and stability.

Biology

  • Potential applications in the development of bioactive molecules.

Medicine

  • Investigated for its potential use in drug synthesis and development.

Industry

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one involves its interaction with various molecular targets. The TBDMS group provides stability, while the tricyclic core offers unique reactivity. The compound can participate in various pathways, including nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,5R)-3-hydroxytricyclo[3.2.0.02,7]heptan-6-one
  • (1S,3S,5R)-3-methoxytricyclo[3.2.0.02,7]heptan-6-one

Uniqueness

  • The presence of the TBDMS group provides enhanced stability and selectivity in reactions.
  • The tricyclic structure offers unique reactivity compared to other cyclic compounds.

This outline provides a comprehensive overview of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[32002,7]heptan-6-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

(1S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxytricyclo[3.2.0.02,7]heptan-6-one

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-8-6-7-9-10(8)11(9)12(7)14/h7-11H,6H2,1-5H3/t7-,8+,9-,10?,11?/m1/s1

InChI Key

JYVBPYVFUIHVRI-ABMFXWLOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]3C1C3C2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C3C1C3C2=O

Origin of Product

United States

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